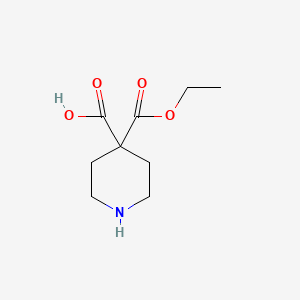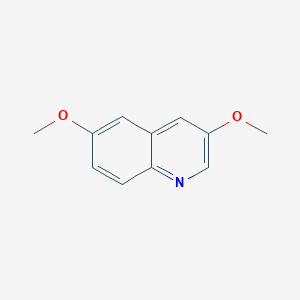
3,6-Dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxyquinoline: is a heterocyclic compound with the chemical formula C10H9NO2. It belongs to the quinoline family and contains two methoxy (OCH3) groups attached at positions 3 and 6 on the quinoline ring. Quinolines are widely studied due to their diverse biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes::
Pfitzinger Reaction:
Other Methods:
Industrial Production:: Industrial-scale production methods for 3,6-dimethoxyquinoline are not widely reported. laboratory-scale synthesis can be adapted for larger-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: 3,6-dimethoxyquinoline can undergo oxidation reactions, leading to the formation of quinoline-N-oxides.
Reduction: Reduction of the quinoline ring can yield 3,6-dimethoxyindole derivatives.
Substitution: Substitution reactions at the 2- or 8-position can modify the quinoline ring.
Common Reagents and Conditions:
- Oxidation: this compound N-oxide.
- Reduction: 3,6-dimethoxyindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antitumor and antimicrobial properties.
Medicine: No direct medical applications reported, but its derivatives may have therapeutic potential.
Industry: Limited industrial applications; mainly used in research.
Mechanism of Action
The exact mechanism of action for 3,6-dimethoxyquinoline remains an area of ongoing research. It likely involves interactions with cellular targets related to its structural features.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
3,6-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-3-4-11-8(5-9)6-10(14-2)7-12-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKLGWOQKNSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
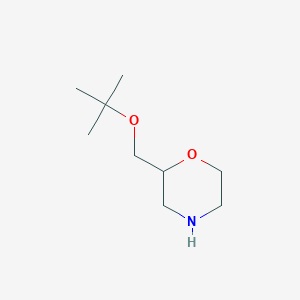
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)

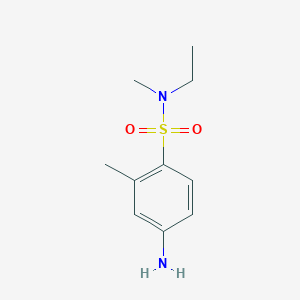
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
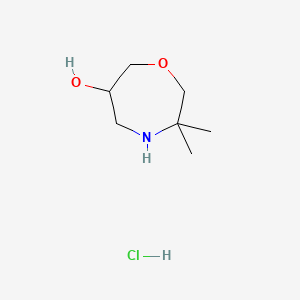
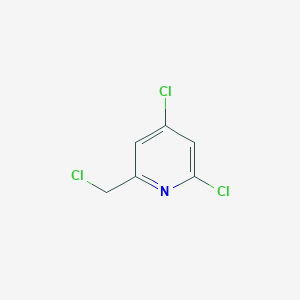
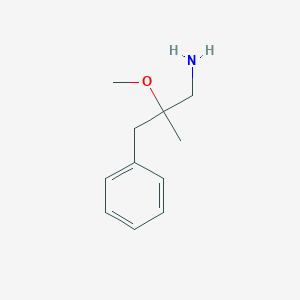
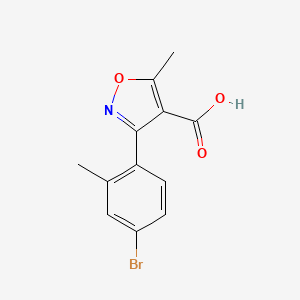
![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
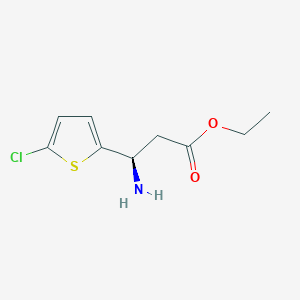
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
